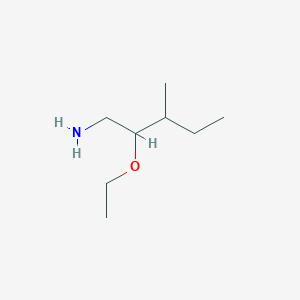

2-Ethoxy-3-methylpentan-1-amine

Description

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

2-ethoxy-3-methylpentan-1-amine |

InChI |

InChI=1S/C8H19NO/c1-4-7(3)8(6-9)10-5-2/h7-8H,4-6,9H2,1-3H3 |

InChI Key |

URWLOSDWCJVNFB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CN)OCC |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Williamson Ether Synthesis for 2-Ethoxy-3-methylpentane Intermediate

The ether moiety in 2-ethoxy-3-methylpentan-1-amine is typically introduced via the Williamson ether synthesis, a reliable method for preparing ethers from alkoxides and alkyl halides.

| Step | Reaction Description | Chemical Equation | Notes |

|---|---|---|---|

| 1 | Conversion of ethanol to ethyl halide (ethyl chloride or ethyl bromide) | C2H5OH + SOCl2 → C2H5Cl + SO2 + HCl | Thionyl chloride used for halogenation; primary alkyl halide needed for SN2 |

| 2 | Formation of alkoxide ion from 3-methylpentan-2-ol | 3-Methylpentan-2-ol + Na → 3-Methylpentan-2-alkoxide + H2 | Sodium metal deprotonates the alcohol to form alkoxide |

| 3 | Williamson ether synthesis via SN2 reaction | 3-Methylpentan-2-alkoxide + C2H5Cl → 2-Ethoxy-3-methylpentane + NaCl | Alkoxide attacks ethyl chloride, forming the ether |

This sequence yields 2-ethoxy-3-methylpentane , an ether intermediate crucial for further functionalization.

Introduction of the Amino Group at Carbon-1

The amino group at the first carbon can be introduced by several methods, depending on the starting material and desired stereochemistry:

Amination of Halogenated Precursors

- Starting from a halogenated pentane derivative (e.g., 1-chloro or 1-bromo-2-ethoxy-3-methylpentane), nucleophilic substitution with ammonia or amine sources can yield the primary amine.

$$

\text{R-CH}2\text{-X} + \text{NH}3 \rightarrow \text{R-CH}2\text{-NH}2 + \text{HX}

$$

Where R = 2-ethoxy-3-methylpentyl group, and X = halogen (Cl, Br).

This SN2 substitution requires a primary halide to avoid elimination side reactions.

Reduction of Nitro or Azido Precursors

- Alternatively, a nitro or azido group can be introduced at the first carbon, followed by catalytic hydrogenation or chemical reduction to the amine.

Alternative Routes via Amino Alcohol Precursors

Patents and literature describe methods starting from 1-aminoalkan-2-ol compounds, which can be transformed into aminoalkanes via selective cleavage or substitution reactions. These methods may involve:

- Formation of diastereomeric salts for enantiomeric purification.

- Use of organic solvents like ethanol for recrystallization.

- Controlled hydrolysis or substitution to yield the amine functionality with high optical purity.

In-Depth Research Findings and Data

Reaction Yields and Conditions

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Ether Synthesis + Halide Amination | Ethanol, 3-Methylpentan-2-ol, NH3 | Halogenation, alkoxide formation, SN2 ether synthesis, nucleophilic substitution | High yield, straightforward, scalable | Requires primary halides, careful control to avoid elimination |

| Amino Alcohol Cleavage and Purification | 1-Aminoalkan-2-ol derivatives | Diastereomeric salt formation, recrystallization, cleavage | High optical purity, stereochemical control | Multi-step, requires chiral resolution |

| Reduction of Nitro/Azido Precursors | Nitro or azido substituted pentane derivatives | Catalytic hydrogenation or chemical reduction | High purity, versatile | Additional steps, sensitive to reaction conditions |

The preparation of This compound is best approached via a multi-step synthesis beginning with the formation of the 2-ethoxy substituent through Williamson ether synthesis, followed by the introduction of the amino group at the first carbon via nucleophilic substitution or reduction methods. The choice of method depends on the availability of starting materials, desired stereochemistry, and scale of synthesis. Purification techniques such as chromatography and recrystallization ensure high purity and yield.

This synthesis strategy is supported by multiple research findings and patent literature, demonstrating its reliability and efficiency for laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methylpentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides (Cl-, Br-) or other alkoxide ions can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Ethoxy-3-methylpentan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex amines and other nitrogen-containing compounds.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It may serve as an intermediate in the production of drugs that target specific biological pathways.

Industry: The compound is used in the manufacture of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism by which 2-Ethoxy-3-methylpentan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-Ethoxy-3-methylpentan-1-amine and its analogs:

Notes:

- Steric and Electronic Effects: The ethoxy group in this compound provides greater steric bulk and electron-donating capacity compared to methoxy analogs like 2-Ethyl-2-methoxybutan-1-amine. This may enhance solubility in non-polar solvents but reduce nucleophilicity .

- Aromatic vs.

Physicochemical Properties

- Boiling Point and Solubility : Aliphatic amines like this compound typically have lower boiling points than aromatic analogs due to weaker intermolecular forces. For example, 3-MeOMA (a crystalline solid) has higher thermal stability compared to liquid/oil aliphatic amines .

- Hydrogen Bonding: All compounds listed have 1 hydrogen bond donor (N-H) and 2 acceptors (N and O), but solubility differences arise from substituent polarity. The ethoxy group may slightly increase hydrophobicity compared to methoxy .

Biological Activity

2-Ethoxy-3-methylpentan-1-amine is an organic compound with the molecular formula C8H19NO, classified as a primary amine. Its unique structure, characterized by an ethoxy group and a methyl group attached to a pentane chain, positions it as a significant compound in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | C8H19NO |

| Molecular Weight | 145.24 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H19NO/c1-4-7(3)8(6-9)10-5-2/h7-8H,4-6,9H2,1-3H3 |

| InChI Key | URWLOSDWCJVNFB-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(CN)OCC |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may influence enzyme activity and receptor binding due to the presence of its functional groups. The ethoxy and methyl groups can enhance the compound's binding affinity, which is crucial for its role in biological systems.

Key Mechanisms:

- Enzyme Interaction: The compound may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Binding: It can modulate receptor activity, potentially influencing signal transduction pathways.

1. Pharmaceutical Development

This compound serves as an intermediate in synthesizing biologically active molecules, including pharmaceuticals targeting specific pathways. Its structural properties allow it to be modified into various derivatives with enhanced biological activity.

2. Chemical Synthesis

This compound is utilized as a building block in organic synthesis, particularly in forming more complex nitrogen-containing compounds. It can undergo various reactions such as oxidation and substitution, making it versatile for synthetic applications in chemistry.

3. Polymerization Inhibition

Recent studies highlight its role as an amine stabilizer in polymerization processes. It has been shown to inhibit unwanted polymerization reactions in monomer compositions, thus improving the efficiency of industrial processes .

Case Study 1: Pharmaceutical Applications

A study demonstrated that derivatives of this compound exhibit significant activity against specific biological targets related to metabolic disorders. The modifications allowed for increased potency and selectivity towards enzyme inhibition.

Case Study 2: Polymer Chemistry

Research indicated that incorporating this compound into polymer formulations significantly reduced polymer buildup on processing equipment, thereby minimizing maintenance costs and enhancing product purity .

Comparative Analysis with Similar Compounds

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| 2-Ethoxy-4-methylpentan-1-amine | Methyl group at different position | Similar enzyme interactions |

| 3-Ethoxy-2-methylpentan-1-amine | Ethoxy and methyl groups swapped | Different binding affinities |

| 2-Methoxy-3-methylpentan-1-amine | Methoxy instead of ethoxy | Altered biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.